[Hydroxy(4-methylphenyl)methyl]phosphonic acid
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Overview
Description
[Hydroxy(4-methylphenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a hydroxy(4-methylphenyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy(4-methylphenyl)methyl]phosphonic acid typically involves the reaction of 4-methylbenzyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include:
Reaction with Phosphorus Trichloride: The 4-methylbenzyl alcohol is reacted with phosphorus trichloride in the presence of a base such as pyridine to form the corresponding phosphonic dichloride intermediate.
Hydrolysis: The phosphonic dichloride intermediate is then hydrolyzed using water or an aqueous base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Hydroxy(4-methylphenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide or phosphine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides or phosphines.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
[Hydroxy(4-methylphenyl)methyl]phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of [Hydroxy(4-methylphenyl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways. Additionally, its phosphonic acid group can chelate metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Phenylphosphonic acid
- Benzylphosphonic acid
- 4-Methylphenylphosphonic acid
Uniqueness
[Hydroxy(4-methylphenyl)methyl]phosphonic acid is unique due to the presence of both a hydroxy group and a phosphonic acid group attached to a 4-methylphenyl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
89758-98-5 |
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Molecular Formula |
C8H11O4P |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
[hydroxy-(4-methylphenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C8H11O4P/c1-6-2-4-7(5-3-6)8(9)13(10,11)12/h2-5,8-9H,1H3,(H2,10,11,12) |
InChI Key |
AFOAUCXHAIELNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(O)P(=O)(O)O |
Origin of Product |
United States |
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